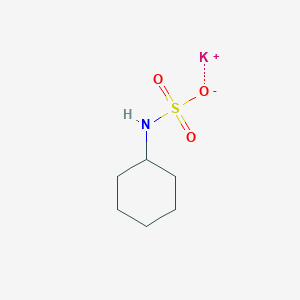
Potassium cyclamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salts and esters of cyclamic acid.
Applications De Recherche Scientifique
Food and Beverage Industry
Sweetening Agent
Potassium cyclamate is primarily utilized as a sweetening agent in various food products, including soft drinks, baked goods, and tabletop sweeteners. It is often combined with other sweeteners to enhance flavor profiles while maintaining low-calorie content. The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for this compound at 7 mg/kg body weight, ensuring its safety for consumption in regulated amounts .
Market Presence
Globally, this compound is approved for use in over 50 countries, making it a popular choice among manufacturers seeking calorie-free alternatives to sugar. A recent review highlighted that the intake of low/no-calorie sweeteners, including this compound, varies by region but remains within safety guidelines .
Pharmaceutical Applications
Formulation Component
In pharmaceuticals, this compound serves as an excipient or flavoring agent in various formulations. Its sweetening properties can enhance the palatability of medications, particularly those intended for pediatric and geriatric populations. Studies have indicated that the incorporation of this compound can significantly improve patient compliance by masking unpleasant tastes .
Research Applications
Biochemical Studies
Research has investigated the effects of long-term consumption of this compound on metabolic parameters. For instance, a study demonstrated that chronic intake could influence biochemical markers such as HbA1C levels in individuals with type 2 diabetes . This highlights the compound's relevance in clinical nutrition and metabolic research.
Toxicological Studies
this compound has been subject to extensive toxicological evaluations. Investigations into its carcinogenic potential have yielded mixed results; however, regulatory bodies like the International Agency for Research on Cancer (IARC) have concluded that there is no conclusive evidence linking this compound to cancer in humans . This information is crucial for both regulatory assessments and consumer safety.
Environmental Impact
Ecotoxicological Research
Studies have examined the environmental fate of this compound, particularly its biodegradability and potential effects on aquatic organisms. Research indicates that while this compound is relatively stable in the environment, it does not exhibit significant toxicity to aquatic life at typical environmental concentrations .
Table 1: Summary of this compound Applications
Table 2: Key Regulatory Evaluations
| Organization | Year | Findings/Conclusions |
|---|---|---|
| EFSA | 2000 | Established ADI of 7 mg/kg bw for this compound |
| JECFA | 1982 | Recommended ADI of 11 mg/kg bw |
| IARC | Various | No conclusive evidence linking cyclamates to human cancer |
Case Studies
Case Study 1: Long-term Consumption Effects
A study involving healthy individuals assessed the impact of long-term consumption of saccharin and this compound on metabolic parameters. Results indicated significant changes in HbA1C levels among participants consuming these sweeteners regularly, suggesting potential implications for dietary recommendations in diabetic populations .
Case Study 2: Regulatory Review Process
The ongoing petition for the re-approval of this compound by the U.S. Food and Drug Administration underscores the compound's contentious history and evolving regulatory landscape. This case highlights the importance of continuous research and public health assessments in determining the safety and applicability of food additives .
Propriétés
Numéro CAS |
7758-04-5 |
|---|---|
Formule moléculaire |
C6H12KNO3S |
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
potassium;N-cyclohexylsulfamate |
InChI |
InChI=1S/C6H13NO3S.K/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 |
Clé InChI |
PALPTWOXTUVPKA-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[K+] |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)[O-].[K+] |
Color/Form |
CRYSTALS |
Key on ui other cas no. |
7758-04-5 |
Synonymes |
Calcium Cyclamate Cyclamate Cyclamate Calcium (2:1) Salt Cyclamate, Calcium Cyclamate, Calcium (2:1) Salt, Dihydrate Cyclamate, Potassium Cyclamate, Sodium Cyclamate, Sodium Salt Cyclamates Cyclamic Acid Potassium Cyclamate Sodium Cyclamate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















